molecular formula C9H23N3O+2 B1262808 N(8)-acetylspermidinium(2+)

N(8)-acetylspermidinium(2+)

Cat. No.: B1262808
M. Wt: 189.3 g/mol
InChI Key: FONIWJIDLJEJTL-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
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Description

N(8)-Acetylspermidinium(2+), also known as N8-acetylspermidine dihydrochloride, is a chemically modified polyamine derivative. Its molecular formula is C₉H₂₁N₃O·2HCl, with a molecular weight of 260.20 g/mol . Structurally, it features an acetyl group attached to the N8 position of spermidine, a naturally occurring polyamine involved in cellular processes like DNA stabilization and apoptosis regulation. This compound is synthesized for research purposes, particularly to study its interactions with bacterial enzymes such as acetylpolyamine amidohydrolase (APAH), which catalyzes the hydrolysis of acetylated polyamines .

N8-acetylspermidine dihydrochloride is characterized by high purity (≥98% by NMR) and stability under specific storage conditions (4°C in sealed, dry environments) .

Properties

Molecular Formula

C9H23N3O+2

Molecular Weight

189.3 g/mol

IUPAC Name

4-acetamidobutyl(3-azaniumylpropyl)azanium

InChI

InChI=1S/C9H21N3O/c1-9(13)12-8-3-2-6-11-7-4-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2

InChI Key

FONIWJIDLJEJTL-UHFFFAOYSA-P

SMILES

CC(=O)NCCCC[NH2+]CCC[NH3+]

Canonical SMILES

CC(=O)NCCCC[NH2+]CCC[NH3+]

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

N(8)-acetylspermidinium(2+) is the foundational compound for a series of synthetic analogues designed to inhibit APAH. Key modifications include the introduction of hydroxamate (Compound III) and trifluoromethylketone (Compound IV) groups, which enhance zinc coordination in the enzyme’s active site . These groups replace the acetyl moiety of the parent compound, enabling stronger binding to Zn²⁺ ions critical for APAH catalysis.

Inhibitory Potency

While N(8)-acetylspermidinium(2+) itself is a substrate for APAH, its analogues exhibit nanomolar inhibitory potency. For example:

  • Compound III (hydroxamate analogue): Binds Zn²⁺ via its hydroxamate group, achieving IC₅₀ values in the nanomolar range.
  • Compound IV (trifluoromethylketone analogue): Utilizes its electrophilic ketone group to form covalent adducts with Zn²⁺, similarly demonstrating nanomolar inhibition .

In contrast, the parent compound lacks inhibitory activity and is instead metabolized by APAH, highlighting the critical role of functional group substitutions in converting a substrate into an inhibitor.

Mechanistic Differences

  • N(8)-acetylspermidinium(2+) : Acts as a substrate, undergoing hydrolysis by APAH to produce spermidine and acetate.
  • Analogues (III and IV) : Block APAH activity by competitively occupying the active site and chelating Zn²⁺, thereby disrupting bacterial polyamine recycling .

Table 1: Comparative Analysis of N(8)-Acetylspermidinium(2+) and Key Analogues

Parameter N(8)-Acetylspermidinium(2+) Compound III Compound IV
Molecular Formula C₉H₂₁N₃O·2HCl Modified spermidine scaffold Modified spermidine scaffold
Functional Group Acetyl Hydroxamate Trifluoromethylketone
Role in APAH Interaction Substrate Inhibitor Inhibitor
Inhibitory Potency (IC₅₀) N/A (substrate) Nanomolar Nanomolar
Key Mechanism Hydrolyzed by APAH Zn²⁺ chelation Zn²⁺ chelation
References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(8)-acetylspermidinium(2+)
Reactant of Route 2
N(8)-acetylspermidinium(2+)

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